molecular formula C15H15BrCl2N4O3 B11104798 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide

Cat. No.: B11104798
M. Wt: 450.1 g/mol
InChI Key: FWYZEIVLDNASBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(2,4-dichlorophenoxy)acetyl]acetohydrazide is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, and an acetohydrazide moiety linked to a dichlorophenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(2,4-dichlorophenoxy)acetyl]acetohydrazide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate precursors under controlled conditions. This often involves cyclization reactions using hydrazine derivatives and diketones.

  • Acetohydrazide Formation: : The acetohydrazide moiety is introduced by reacting the pyrazole derivative with hydrazine hydrate and acetic anhydride under reflux conditions.

  • Coupling with Dichlorophenoxyacetyl Group: : The final step involves coupling the acetohydrazide intermediate with 2,4-dichlorophenoxyacetic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring and the acetohydrazide moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can target the bromine substituent or the carbonyl groups in the acetohydrazide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The bromine atom on the pyrazole ring can be substituted with various nucleophiles such as amines or thiols under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or reduced carbonyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the dichlorophenoxyacetyl group suggests possible herbicidal activity, making it of interest in agricultural chemistry.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The pyrazole ring is a common pharmacophore in many drugs, enhancing the compound’s relevance in drug discovery.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(2,4-dichlorophenoxy)acetyl]acetohydrazide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorophenoxyacetyl group may mimic natural substrates, allowing the compound to interfere with biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(2,4-dichlorophenoxy)acetyl]acetohydrazide
  • 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(2,4-difluorophenoxy)acetyl]acetohydrazide
  • 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(2,4-dichlorophenoxy)acetyl]propionohydrazide

Uniqueness

The uniqueness of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(2,4-dichlorophenoxy)acetyl]acetohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed overview highlights the significance of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(2,4-dichlorophenoxy)acetyl]acetohydrazide in various scientific and industrial fields. Its complex structure and versatile reactivity make it a compound of considerable interest for further research and development.

Properties

Molecular Formula

C15H15BrCl2N4O3

Molecular Weight

450.1 g/mol

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide

InChI

InChI=1S/C15H15BrCl2N4O3/c1-8-15(16)9(2)22(21-8)6-13(23)19-20-14(24)7-25-12-4-3-10(17)5-11(12)18/h3-5H,6-7H2,1-2H3,(H,19,23)(H,20,24)

InChI Key

FWYZEIVLDNASBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.